1-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one
Description
This compound is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 3-methoxy-1-methylpyrazole moiety at position 3. The thioether linkage at position 3 connects the triazole ring to a propan-2-one group. Such structural features are common in bioactive molecules, particularly those targeting microbial pathogens.
Properties
IUPAC Name |
1-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-5-17-10(9-6-16(3)15-11(9)19-4)13-14-12(17)20-7-8(2)18/h6H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBXFWKFJIKQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 357.43 g/mol. The structure features a triazole ring and a pyrazole moiety, which are significant in enhancing biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2S |
| Molecular Weight | 357.43 g/mol |
| CAS Number | 1014094-17-7 |
| Melting Point | Not available |
| Solubility | Not specified |
Anti-inflammatory Effects
Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory properties. In vitro studies have shown that derivatives similar to our compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, one study reported that a related triazole derivative exhibited an IC50 value of 21.53 µM for COX-2 inhibition, demonstrating strong anti-inflammatory potential compared to traditional NSAIDs like celecoxib .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A study evaluating various pyrazole derivatives found that certain compounds exhibited broad-spectrum antibacterial activity against common pathogens such as E. coli and S. aureus. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Anticancer Activity
The anticancer properties of triazole derivatives have been well-documented. In particular, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound showed significant activity against HL-60 human leukemia cells with IC50 values in the low micromolar range .
The biological activities of 1-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes).
- Reactive Oxygen Species (ROS) Modulation : It may reduce oxidative stress by scavenging free radicals or inhibiting ROS production.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Study on Anti-inflammatory Activity : A derivative showed a significant reduction in paw edema in carrageenan-induced rat models, indicating strong anti-inflammatory effects .
- Antimicrobial Assessment : A series of pyrazole derivatives were tested for antimicrobial activity; some exhibited higher radical scavenging abilities than established controls .
- Cytotoxicity Evaluation : Compounds with structural similarities displayed notable cytotoxicity against various cancer cell lines, reinforcing the potential therapeutic applications in oncology .
Scientific Research Applications
Antifungal Applications
Recent studies have highlighted the potential of triazole derivatives as antifungal agents. The compound exhibits significant activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the triazole ring can enhance antifungal efficacy. For instance, compounds with halogen substitutions at the 7-position have shown improved activity compared to others .
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. In vitro studies have demonstrated effective activity against both Gram-positive and Gram-negative bacteria. For example, it has shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent .
Anticancer Research
There is emerging evidence supporting the anticancer potential of this compound. The triazole moiety is known for its ability to inhibit certain cancer cell lines. Preliminary studies suggest that derivatives of this compound may interfere with cancer cell proliferation and induce apoptosis in various cancer types .
Case Study 1: Antifungal Activity
In a study published in 2022, a series of triazole derivatives were synthesized and evaluated for their antifungal activity. The compound demonstrated MIC values as low as 0.25 μg/mL against Aspergillus fumigatus, indicating strong antifungal potential. The study emphasized the importance of structural modifications in enhancing bioactivity .
Case Study 2: Antibacterial Screening
A comprehensive screening of various pyrazole derivatives, including the target compound, was conducted against clinically relevant bacterial strains. The findings revealed that modifications on the pyrazole ring significantly affected antibacterial activity, with some derivatives outperforming standard antibiotics like ciprofloxacin .
Comparison with Similar Compounds
Triazole-Thioether Derivatives with Antimicrobial Activity
Compound 4a : 1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one ()
- Structural Differences : Replaces the 3-methoxy-1-methylpyrazole group with a pyridinyl-triazole-thiomethyl chain.
- Activity: Exhibits potent antimicrobial activity against Pseudomonas aeruginosa (MIC 31.25 µg/mL; MBC 62.5 µg/mL). The presence of a pyridinyl group may enhance lipophilicity and membrane penetration compared to the methoxy-methylpyrazole substituent in the target compound.
- Key Finding : Substitution of N-methyl with N-ethyl groups in analogs reduces MBC values, suggesting alkyl chain length influences bactericidal efficacy .
Compound 4f: 1-(4-methoxyphenyl)-2-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone ()
- Structural Differences: Features a 4-methoxyphenyl-ethanone group instead of propan-2-one.
- Activity: Similar MIC/MBC values to 4a, indicating the ketone group’s position (propan-2-one vs.
Pyrazolone-Based Analogs
Compound 5 : 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione ()
- Structural Differences : Replaces the triazole-thioether moiety with a diketone-pyrazole system.
- Physicochemical Data : Elemental analysis (C11H10N2O2) shows 65.34% C, 4.98% H, 13.85% N, suggesting higher oxygen content than the target compound. The hydroxy and phenyl groups may reduce solubility compared to the methoxy-methylpyrazole substituent .
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ()
- Structural Differences : Contains a benzothiazole ring fused to pyrazolone.
Research Implications and Gaps
- Synthetic Challenges : and suggest that steric hindrance from ethyl/methyl groups requires optimized reaction conditions (e.g., low-temperature lithiation) .
- Unresolved Questions: No crystallographic data (cf. SHELXL in ) or computational analyses (cf. Multiwfn in ) are available for the target compound, highlighting avenues for future study .
Q & A
Q. How can researchers design comparative studies with structural analogs to optimize pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
